(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid
Description
Properties
CAS No. |
226905-31-3 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-7(6(10)11)4-2-1-3-5(7)9/h5,9H,1-4,8H2,(H,10,11)/t5-,7-/m0/s1 |
InChI Key |
HKGFWUMHFPBUDO-FSPLSTOPSA-N |
Isomeric SMILES |
C1CC[C@]([C@H](C1)O)(C(=O)O)N |
Canonical SMILES |
C1CCC(C(C1)O)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Diels–Alder Cycloaddition-Based Synthesis
A prominent synthetic route employs the Diels–Alder reaction between Danishefsky’s diene and methyl 2-acetamidoacrylate to generate cycloadduct intermediates. These intermediates undergo selective functional group transformations, including hydrogenation and hydrolysis, to yield the target amino acid stereoisomers.
- The cycloadducts formed exhibit endo-selectivity, favoring the 1,2-adduct over the 1,3-adduct in a 90:10 ratio.
- Subsequent hydrogenolysis with Raney nickel converts sulfur-containing intermediates into methoxycyclohexane derivatives.
- Acidic hydrolysis (e.g., with 6N hydrochloric acid under reflux) liberates the free amino acid as a hydrochloride salt.
- Diastereomeric mixtures can be separated by column chromatography using ethyl ether-hexane mixtures.
- Diastereomeric intermediates are further hydrogenated using platinum or palladium catalysts to yield optically pure (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid.
- Overall yields for racemic trans isomers can reach up to 59% over three steps.
- The cis isomer can be obtained in 16% yield over seven steps.
- Purification involves chromatographic techniques and recrystallization.
Table 1: Key Reaction Steps and Yields in Diels–Alder Route
| Step | Reaction Condition | Product | Yield (%) |
|---|---|---|---|
| Diels–Alder cycloaddition | Danishefsky’s diene, methyl 2-acetamidoacrylate, room temp | Cycloadducts (endo-selective) | - |
| Hydrogenolysis | Raney nickel, H₂ | Methoxycyclohexane derivative | - |
| Acidic hydrolysis | 6N HCl, reflux, 24 h | Racemic amino acid hydrochloride | 59 (trans), 16 (cis) |
| Diastereomer separation | Column chromatography (ethyl ether/hexane) | Pure diastereomers | - |
| Catalytic hydrogenation | Pt/C or Pd/C, ethyl acetate | Optically active amino acid | 85-93 |
Resolution of Racemic Mixtures
Resolution of racemic mixtures is achieved through the formation of diastereomeric derivatives by reaction with chiral acyl chlorides such as (S)-2-acetoxypropanoyl chloride in the presence of triethylamine. The resulting diastereomers are separable by chromatography and subsequently converted back to the free amino acids by hydrogenation and hydrolysis.
- This method allows for the isolation of individual enantiomers with high enantiomeric excess.
- The optical purity and absolute configuration are confirmed by analytical and spectral methods, including optical rotation and NMR.
Enzymatic and Biocatalytic Methods
Industrial-scale synthesis often leverages biocatalysts for enantioselective reductions:
- Enzymatic reduction of 2-oxocyclohexane-1-carboxylic acid using chiral enzymes or whole-cell biocatalysts can produce (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid with high stereoselectivity.
- These methods offer sustainable and efficient routes, minimizing hazardous reagents and harsh conditions.
- Specific enzymes or microbial strains are selected based on their stereoselective capabilities.
Chemical Inversion and Hydrolysis Methods
Patent literature describes a two-step process for converting trans-1-amino-2-hydroxycyclohexane derivatives to the cis isomers via acid-catalyzed inversion and hydrolysis.
- Strong acids such as methanesulfonic acid or triflic acid are used at temperatures between 80–120°C.
- Reaction times range from 3 to 20 hours to ensure complete inversion.
- The reaction mixture is basified (pH 11–13) and extracted with inert organic solvents like methylene chloride or n-butanol.
- The cis-1-amino-2-hydroxycyclohexane-1-carboxylic acid is isolated as a crystalline solid with high enantiomeric purity.
Research Outcomes and Analytical Data
Stereochemical Confirmation
- X-ray crystallography has been employed to unambiguously confirm the stereochemistry of intermediates and final products.
- Optical rotation values and NMR spectral data correlate with the (1S,2S) configuration.
Yield Optimization
- Multi-gram scale syntheses have been optimized to improve overall yields from 22% to nearly 60% for racemic trans isomers.
- The cis isomer synthesis remains more challenging, with lower yields but high purity.
Purity and Enantiomeric Excess
- Diastereomeric separation and chromatographic purification yield enantiomeric excesses exceeding 99%.
- Hydrochloride salts of the amino acid are commonly isolated for stability and ease of handling.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Diels–Alder cycloaddition route | Danishefsky’s diene, Raney Ni, HCl hydrolysis | High stereoselectivity, scalable | 16–59 | Requires multiple steps and purification |
| Resolution of racemates | (S)-2-acetoxypropanoyl chloride, TEA, chromatography | High optical purity | Variable | Enables isolation of pure enantiomers |
| Enzymatic reduction | Chiral enzymes or whole-cell biocatalysts | Eco-friendly, high enantioselectivity | Not specified | Industrially favorable |
| Acid-catalyzed inversion | Methanesulfonic acid, triflic acid, base extraction | Stereochemical inversion | 66–73 | Used to convert trans to cis isomers |
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Chiral Auxiliary in Drug Synthesis
One of the most significant applications of (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid is its role as a chiral auxiliary in the synthesis of pharmaceuticals. Chiral auxiliaries are crucial for the enantioselective synthesis of various compounds. For instance, it has been utilized in the synthesis of HIV-1 protease inhibitors, which are vital for anti-viral and anti-AIDS therapies . The compound's ability to facilitate asymmetric reactions enhances the efficiency and selectivity of drug development processes.
Antispastic Activity
Research has indicated that derivatives of (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid exhibit antispastic activity without significant side effects. This characteristic makes it a candidate for developing new therapeutic agents aimed at treating spasticity-related disorders .
Organic Synthesis
Synthesis of Hydroxy Amino Acids
The compound serves as a precursor in synthesizing other hydroxy amino acids. For example, a study demonstrated the successful synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid through selective transformations involving Diels–Alder cycloaddition reactions . This highlights its versatility in organic synthesis and the development of complex molecules.
Chiral Building Block
Due to its chiral nature, (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid is an essential building block in creating other chiral compounds. Its structural features allow for modifications that lead to various derivatives with potential biological activities.
Material Science
Hydrogels and Drug Delivery Systems
The compound has been explored in the context of hydrogels for drug delivery systems. Hydrogels made from this amino acid can modulate drug release profiles effectively, making them suitable for controlled-release formulations . The ability to tailor these materials opens avenues for developing advanced therapeutic systems.
Case Study 1: Synthesis of HIV Protease Inhibitors
In the development of HIV protease inhibitors, (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid was employed as a chiral auxiliary. The process involved asymmetric synthesis techniques that resulted in high yields and selectivity for the desired enantiomeric forms necessary for therapeutic efficacy .
Case Study 2: Development of Antispastic Agents
Research on derivatives of (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid revealed promising antispastic properties. These compounds were tested in preclinical models demonstrating reduced muscle spasticity with minimal side effects compared to existing treatments .
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and function. Its unique stereochemistry allows it to fit into specific active sites, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparison
The target compound is distinguished from analogs by the presence of both amino and hydroxyl groups in a specific (1S,2S) configuration. Key comparisons include:
Physicochemical Properties
- Melting Points: The trans-2-Amino-1-cyclohexanecarboxylic acid exhibits a high melting point (274–278°C) due to its rigid trans configuration . The hydroxyl group in (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid likely enhances solubility in polar solvents compared to non-hydroxylated analogs .
Stereochemical Impact :
- The (1S,2S) configuration in the target compound creates a distinct spatial arrangement, influencing its binding affinity in chiral environments compared to (1R,2S) or (1S,2R) diastereomers .
Biological Activity
(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid, commonly referred to as L-hydroxyproline, is a chiral amino acid that plays significant roles in biological systems. This compound is notable for its unique structural properties and diverse biological activities, making it a subject of extensive research in various fields such as biochemistry, pharmacology, and molecular biology.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 159.18 g/mol
- CAS Number : 197247-91-9
The compound features a cyclohexane ring with an amino group and a hydroxyl group, contributing to its chiral nature and biological interactions.
1. Role in Protein Structure
L-hydroxyproline is a crucial component of collagen, the most abundant protein in mammals. It stabilizes the triple helix structure of collagen fibers through hydrogen bonding, which is essential for maintaining the structural integrity of connective tissues .
2. Metabolic Pathways
L-hydroxyproline can be metabolized into proline and subsequently into other metabolites involved in various metabolic pathways. This conversion is vital for maintaining amino acid homeostasis in organisms .
3. Enzymatic Activity
Research indicates that L-hydroxyproline can influence enzymatic activities. It has been shown to act as a substrate for specific enzymes involved in collagen biosynthesis and degradation . Additionally, it may affect the activity of matrix metalloproteinases (MMPs), which are critical for tissue remodeling.
Case Study 1: Collagen Stability
A study published in the Journal of Biological Chemistry demonstrated that the incorporation of L-hydroxyproline into collagen significantly enhances its thermal stability. The presence of this amino acid increased the melting temperature of collagen fibers, indicating its role in reinforcing structural stability under physiological conditions .
Case Study 2: Wound Healing
Another research article highlighted the role of L-hydroxyproline in wound healing processes. It was found that topical application of L-hydroxyproline accelerated wound closure in animal models by promoting collagen synthesis and angiogenesis .
Biological Activity Table
| Biological Activity | Description |
|---|---|
| Collagen Synthesis | Essential for the formation and stabilization of collagen fibers |
| Wound Healing | Enhances wound repair through increased collagen deposition |
| Antioxidant Properties | Exhibits antioxidant activity, potentially reducing oxidative stress |
| Cell Signaling | Involved in signaling pathways that regulate cellular functions |
The biological activity of (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid can be attributed to its ability to form hydrogen bonds due to its hydroxyl group and participate in ionic interactions via its amino group. These interactions enable it to modulate protein structures and influence enzymatic reactions within metabolic pathways.
Q & A
Q. Experimental Design :
For Hydrolytic Stability :
- Incubate the compound in buffers (pH 1–12) at 25–60°C.
- Monitor degradation via LC-MS or ¹H NMR to detect hydrolysis products (e.g., lactam formation from intramolecular cyclization).
Thermal Stability :
- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Note : The hydroxyl and amino groups increase susceptibility to oxidation; use inert atmospheres (N₂/Ar) during storage .
Advanced: How can researchers optimize enantiomeric excess (ee) in the synthesis of derivatives like (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid?
Q. Key Approaches :
- Chiral Pool Synthesis : Start with enantiopure cyclohexane precursors (e.g., (1S,2S)-2-aminocyclohexanol) to avoid racemization .
- Dynamic Kinetic Resolution : Use bifunctional catalysts (e.g., Ru-based complexes) to invert configuration during synthesis .
- Crystallization-Induced Asymmetric Transformation (CIAT) : Recrystallize intermediates in chiral solvents to enhance ee .
Basic: What safety precautions are critical when handling (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid?
Q. Safety Protocol :
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid aerosol inhalation (H335 risk) .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced: What role does (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid play in the synthesis of bioactive molecules?
The compound serves as a chiral scaffold for:
- β-Amino Acid Derivatives : Used in peptidomimetics (e.g., protease inhibitors) .
- Hydroxylated Analogues : Diels-Alder adducts with furan yield dihydroxylated derivatives for anticancer or antimicrobial studies .
Case Study : Derivatives of 2-aminocyclohexanecarboxylic acid show activity against E. coli and S. aureus .
Advanced: How can computational chemistry aid in predicting the biological activity of derivatives?
Q. Methodology :
- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the cyclohexane ring) with bioactivity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Confirm -NH₂ (3300 cm⁻¹), -OH (3200–3500 cm⁻¹), and -COOH (1700 cm⁻¹) groups.
- NMR : ¹³C NMR distinguishes quaternary carbons (C1) and DEPT-135 identifies CH₂ groups in the cyclohexane ring .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₁₃NO₃) .
Advanced: How can researchers address the lack of ecological toxicity data for this compound?
Q. Proposed Workflow :
Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri (Microtox) to estimate EC₅₀ values .
Biodegradation Studies : Apply OECD 301F (manometric respirometry) to assess mineralization in aqueous systems .
QSAR Environmental Models : Predict bioaccumulation potential using EPI Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
